molecular formula C9H4N4O4 B013957 6-Cyano-7-nitroquinoxaline-2,3-dione CAS No. 115066-14-3

6-Cyano-7-nitroquinoxaline-2,3-dione

Numéro de catalogue B013957
Numéro CAS: 115066-14-3
Poids moléculaire: 232.15 g/mol
Clé InChI: RPXVIAFEQBNEAX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of CNQX and related compounds involves several chemical reactions aimed at introducing the specific nitro and cyano functional groups onto the quinoxaline-2,3-dione core. A study by Ibáñez-Escribano et al. (2015) detailed the synthesis of nitroquinoxaline-2,3-diones, showcasing the methods used to generate CNQX derivatives for biological evaluation against Trichomonas vaginalis, highlighting the versatility of CNQX's core structure for further chemical modifications (Ibáñez-Escribano et al., 2015).

Molecular Structure Analysis

The molecular structure of CNQX reveals a quinoxaline backbone substituted with nitro and cyano groups at the 7 and 6 positions, respectively. This configuration is essential for its activity as a glutamate receptor antagonist. Wang et al. (2011) provided insights into the crystal structure of a closely related compound, showing how intermolecular hydrogen bonding contributes to the stability of such compounds (Wang, 2011).

Chemical Reactions and Properties

CNQX interacts with glutamate receptors through its chemical structure, influencing various synaptic processes. For instance, Hashimoto et al. (2004) found that CNQX increases the frequency of GABAergic spontaneous postsynaptic currents in rat hippocampal slices, indicating its complex role in modulating neurotransmitter systems beyond its antagonist properties on non-NMDA receptors (Hashimoto et al., 2004).

Physical Properties Analysis

The physical properties of CNQX, such as solubility and crystallinity, are crucial for its application in research settings. The detailed molecular and crystallographic analyses, such as those performed by Wang (2011), provide essential information for understanding how CNQX interacts at the molecular level and its stability under various conditions (Wang, 2011).

Chemical Properties Analysis

CNQX's chemical properties, particularly its interactions with glutamate receptors, define its utility in research. Its ability to antagonize the AMPA receptors, for instance, is highlighted in studies that examine the effects of CNQX on synaptic transmission and neuronal excitability, showing its potential for probing the mechanisms of excitatory signaling in the nervous system (Hashimoto et al., 2004).

Applications De Recherche Scientifique

  • Neurophysiology : CNQX is known to increase GABAergic spontaneous postsynaptic currents in dentate granule cells and hilar interneurons. This is thought to be due to the depolarization and action potentials of interneurons, which highlights its role in synaptic transmission in the brain (Hashimoto et al., 2004).

  • Pharmacology : CNQX acts as an effective antagonist for excitatory synaptic transmission in the hippocampus. This makes it valuable for studying excitatory amino acid-mediated synaptic transmission (Neuman et al., 1988).

  • Synaptic Transmission Studies : As a non-NMDA glutamate receptor antagonist, CNQX is more potent and selective than other antagonists available, which makes it a useful tool for studying synaptic transmission in various systems (Yamada et al., 1989).

  • Spinal Cord Research : It selectively reduces the amplitude of monosynaptic components in the rat spinal cord, supporting the involvement of non-NMDA receptors in both mono- and polysynaptic pathways (King et al., 1992).

  • Bladder Control : CNQX has been found to inhibit bladder contractions in urethane anesthetized rats, although it does not affect contractions in chronically spinalized animals or those evoked by stimulation of the decentralized pelvic nerve (Matsumoto et al., 1991).

  • Epilepsy Research : It effectively blocks NMDA receptor-independent epileptiform activity induced by magnesium-free medium in rat amygdala neurons, suggesting the role of non-NMDA receptors in this process (Gean, 1990).

  • Gene Expression Studies : Chronic treatment with CNQX reduces preproenkephalin and preprotachykinin mRNA abundance in the neostriatum of the rat brain, suggesting its impact on gene expression related to neurotransmitters (Villegas & Angulo, 1995).

Orientations Futures

CNQX is primarily used as a research tool . It is often used in the retina to block the responses of OFF-bipolar cells for electrophysiology recordings . Future research may continue to explore its effects on various types of cells and receptors.

Propriétés

IUPAC Name

7-nitro-2,3-dioxo-1,4-dihydroquinoxaline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N4O4/c10-3-4-1-5-6(2-7(4)13(16)17)12-9(15)8(14)11-5/h1-2H,(H,11,14)(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXVIAFEQBNEAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C1NC(=O)C(=O)N2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893918
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyano-7-nitroquinoxaline-2,3-dione

CAS RN

115066-14-3
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115066-14-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115066143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Cyano-7-nitroquinoxaline-2,3-dioneCNQX
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CNQX
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYANQUIXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6OTE87SCCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyano-7-nitroquinoxaline-2,3-dione
Reactant of Route 2
6-Cyano-7-nitroquinoxaline-2,3-dione
Reactant of Route 3
Reactant of Route 3
6-Cyano-7-nitroquinoxaline-2,3-dione
Reactant of Route 4
Reactant of Route 4
6-Cyano-7-nitroquinoxaline-2,3-dione
Reactant of Route 5
Reactant of Route 5
6-Cyano-7-nitroquinoxaline-2,3-dione
Reactant of Route 6
Reactant of Route 6
6-Cyano-7-nitroquinoxaline-2,3-dione

Citations

For This Compound
14,500
Citations
RA Lester, ML Quarum, JD Parker, E Weber… - Mol Pharmacol, 1989 - academia.edu
The interaction of newly described antagonist of the non-NMDA glutamate receptor 6-cyano-7-nitroquinoxaline-2, 3-dione (CNQX) with the glycine site of the NMDA receptor complex …
Number of citations: 175 www.academia.edu
M Merino, ML Vizuete, J Cano… - Journal of …, 1999 - Wiley Online Library
: Altered glutamatergic neurotransmission appears to be central to the pathophysiology of Parkinson's disease ; consequently, considerable effort has been made to elucidate …
JF Blake, RG Yates, MW Brown… - British journal of …, 1989 - ncbi.nlm.nih.gov
A quantitative pharmacological investigation of the excitatory amino acid antagonist 6-cyano-7-nitroquinoxaline-2, 3-dione (CNQX) has been made in area CA1 of rat hippocampal …
RS Neuman, Y Ben-Ari, M Gho, E Cherubini - Neuroscience letters, 1988 - Elsevier
Superfusion of hippocampal slices with 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX, 2–5 μM) reversibly blocked the Schaffer collateral and mossy fibre excitatory postsynaptic …
KK Dev, V Petersen, T Honoré… - Journal of …, 1996 - Wiley Online Library
6‐Nitro‐7‐sulphamoylbenzo[f]quinoxaline‐2,3‐dione (NBQX) is a competitive antagonist selective for α‐amino‐3‐hydroxy‐5‐methylisoxazole‐4‐propionate (AMPA) receptors. Here we …
KM Harris, RJ Miller - Brain research, 1989 - Elsevier
The novel glutamate antagonist 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) inhibited glutamate stimulated [ 3 H]GABA release from cortical neurons in vitro. Kainate-induced release …
RE McCullumsmith, MJ Semins… - Synapse, 2004 - Wiley Online Library
The nicotinic cholinergic system exerts potent modulatory effects on glutamatergic neurotransmission, an effect mediated in part by increased glutamate release following activation of …
RS Neuman, Y Ben-Ari, E Cherubini - Brain research, 1988 - Elsevier
Superfusion of hippocampal slices with 6-cyano-7-nitroquinoxaline-2, 3-dione (CNQX) antagonized kainate-induced bursts and bursts of unknown origin in the CA3 region. CNQX also …
G Matsumoto, M Kawatani, C Takeshige - Neuroscience letters, 1991 - Elsevier
The effect of 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), an α-amino-hydroxy-5-methyl-4-isoxazole propionate (AMPA) glutamate receptor antagonist, on bladder contractions was …
AE King, JA Lopez-Garcia… - British journal of …, 1992 - ncbi.nlm.nih.gov
The rat spinal cord in vitro has been used to assess the effect of 6-cyano-7-nitroquinoxaline-2, 3-dione (CNQX) on the dorsal root evoked extracellular ventral root reflex (DR-VRR) and …

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.